molecular formula C18H11BrN2 B11825148 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole

Cat. No.: B11825148
M. Wt: 335.2 g/mol
InChI Key: YFNSECPNQCEBRA-UHFFFAOYSA-N
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Description

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is a compound belonging to the indolocarbazole family. Indolocarbazoles are a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements. These compounds are known for their significant biological activities, including antitumor, antibacterial, antifungal, and antiviral properties .

Chemical Reactions Analysis

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the generation of complex molecules. Notably, it can be used in:

  • Formation of Anion Receptors : The unique properties of 1-bromo-11,12-dihydroindolo[2,3-a]carbazole make it an effective anion-binding agent. It can selectively bind specific anions, which is crucial for developing molecular sensors and receptors in supramolecular chemistry .
  • Synthesis of Derivatives : The compound can be modified to create derivatives with tailored properties for specific applications, such as luminescent materials or antimicrobial agents .

Pharmacology

In the field of pharmacology, this compound exhibits promising biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound show significant antitumor properties against various cancer cell lines. For instance, studies have demonstrated its potential efficacy against breast cancer cells .
  • Antimicrobial Properties : The compound has been explored for its antibacterial and antifungal activities. Some derivatives have shown effectiveness against pathogens like E. coli and C. albicans, making them candidates for developing new antimicrobial agents .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Luminescent Materials : this compound is used to synthesize luminescent compounds that can be employed in optoelectronic devices. These materials exhibit strong fluorescence and are being investigated for use in light-emitting diodes (LEDs) and other photonic applications .
  • Sensor Technology : As a chromophore in sensor design, the compound has been utilized to develop selective probes for detecting metal ions such as Cu²⁺ and Fe³⁺. This application is vital for environmental monitoring and analytical chemistry .

Case Study 1: Anion Binding Studies

Research conducted on the anion-binding capabilities of derivatives derived from the indolo[2,3-a]carbazole scaffold highlighted their effectiveness as receptors. These studies demonstrated selective binding to various anions through hydrogen bonding interactions facilitated by the compound's nitrogen atoms .

Case Study 2: Antitumor Efficacy

A series of derivatives based on this compound were synthesized and tested against different cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity while maintaining low toxicity towards normal cells .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisBuilding block for complex molecular structuresEffective anion receptors; versatile derivatives
PharmacologyAntitumor and antimicrobial activitiesActive against breast cancer; effective against pathogens
Materials ScienceDevelopment of luminescent materialsStrong fluorescence; potential use in LEDs
Sensor TechnologyProbes for selective detection of metal ionsDetects Cu²⁺ and Fe³⁺ with high sensitivity

Mechanism of Action

The mechanism of action of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is unique compared to other indolocarbazoles due to its specific substitution pattern. Similar compounds include:

Biological Activity

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is a brominated derivative of 11,12-dihydroindolo[2,3-a]carbazole, belonging to the indolecarbazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. The molecular formula for this compound is C₁₈H₁₁BrN₂, with a melting point around 371°C.

Antitumor Activity

This compound exhibits significant antitumor activity across various cancer cell lines. Research indicates that it can inhibit the growth of several types of cancer cells through different mechanisms:

  • Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by interfering with signaling pathways associated with cancer progression. Specifically, studies have shown that it can affect kinases involved in cell cycle regulation and apoptosis .
  • Case Studies : In vitro studies have demonstrated its effectiveness against human cancer cell lines such as A549 (lung), SW480 (colon), and CH1 (ovarian) cells. These studies suggest that the compound's structural features contribute to its potent antiproliferative effects .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of this compound are notable as well:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. It disrupts bacterial cell wall synthesis and metabolism.
  • Fungal Activity : Similarly, it has demonstrated antifungal properties in laboratory settings, inhibiting the growth of common fungal pathogens. This makes it a candidate for further exploration in treating fungal infections.

Antiviral Properties

Emerging research suggests that this compound may also possess antiviral activity:

  • Mechanism : Preliminary studies indicate that the compound can inhibit viral replication by targeting viral enzymes or host cell receptors involved in the viral life cycle. This highlights its potential as a therapeutic agent against viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Compound NameStructural FeaturesUnique Aspects
11-Hydroxyindolo[2,3-a]carbazoleHydroxyl group at position 11Enhanced solubility
Indolo[3,2-b]carbazoleDifferent indole-carbazole arrangementUnique electronic properties
9-Bromo-11-hydroxyindolo[2,3-a]carbazoleBromine substitution at position 9Increased reactivity
11-Methylindolo[2,3-a]carbazoleMethyl group at position 11Alters biological activity

This table illustrates how variations in structure can influence biological activity and solubility, providing insights into potential modifications for enhanced therapeutic effects.

Properties

Molecular Formula

C18H11BrN2

Molecular Weight

335.2 g/mol

IUPAC Name

1-bromo-11,12-dihydroindolo[2,3-a]carbazole

InChI

InChI=1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H

InChI Key

YFNSECPNQCEBRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br

Origin of Product

United States

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